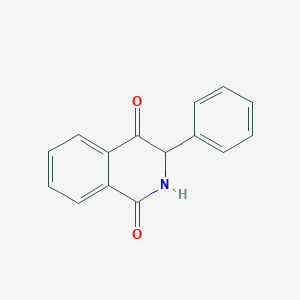

3-Phenyl-2,3-dihydroisoquinoline-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

5114-55-6 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-phenyl-2,3-dihydroisoquinoline-1,4-dione |

InChI |

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,13H,(H,16,18) |

InChI Key |

SFTNFPMEUIKAKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

The Dihydroisoquinoline 1,4 Dione Scaffold: a Privileged Structure in Medicinal Chemistry

The dihydroisoquinoline-1,4-dione core and its related structures are considered privileged scaffolds in drug discovery. nih.gov This designation stems from their recurring appearance in natural products and synthetic molecules that exhibit a wide array of biological activities. nih.govrsc.orgkthmcollege.ac.in The inherent structural features of these scaffolds, including a rigidified amino acid-like motif, provide a versatile platform for the development of novel compounds with significant therapeutic potential. kthmcollege.ac.in

The significance of the broader dihydroisoquinoline family is underscored by the diverse pharmacological properties associated with its various derivatives. These include applications as anticancer, anti-HIV, antidepressant, and anti-inflammatory agents. kthmcollege.ac.in The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, a related structure, is a prominent component of numerous natural alkaloids and synthetic compounds with activities against infective diseases and neurodegenerative disorders. rsc.org

The development of synthetic methodologies to construct these scaffolds is a testament to their importance. kthmcollege.ac.inresearchgate.net Researchers have focused on creating efficient, metal-catalyzed, and multicomponent reactions to access these valuable molecular frameworks. kthmcollege.ac.in

Table 1: Reported Biological Activities of Dihydroisoquinoline Scaffolds

| Scaffold | Biological Activity | Reference |

| 1,4-Dihydroisoquinol-3-one (1,4-DHIQ) | Serotonin (B10506) 5-HT1A receptor ligand, AChE and BACE-1 inhibitor, p53-MDM2 interaction inhibitor, NMDA-1 receptor modulator, Insulin-like growth factor 1 receptor inhibitor, Metabotropic glutamate (B1630785) receptor 7 modulator, Anticancer | nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-one | Anti-HIV, Antidepressant, Anticancer, H3 receptor antagonist, EZH2 inhibitor, PARP inhibitor, Cyclin-dependent kinase inhibitor, Antihypertensive, Anti-arrhythmic, Antioxidant, Cholesterol biosynthesis inhibitor, Anti-thrombotic, Anti-inflammatory, Antibacterial, Antioomycete | kthmcollege.ac.inrsc.org |

| 1-Phenyl-3,4-dihydroisoquinoline (B1582135) | Tubulin polymerization inhibitor, Cytotoxic (Anticancer) | nih.govscilit.combohrium.comnih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Antiviral, Antimicrobial, Neuroprotective | rsc.org |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Dopamine (B1211576) D1 antagonist | nih.gov |

Research Trajectories for 3 Phenyl 2,3 Dihydroisoquinoline 1,4 Dione and Its Analogues

Established Synthetic Routes to the Dihydroisoquinoline-1,4-dione Core

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a primary strategy for constructing the dihydroisoquinoline-1,4-dione framework. These methods typically involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized linear precursor.

A metal-free approach to the synthesis of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones has been developed utilizing the hypervalent iodine reagent, (bis(trifluoroacetoxy)iodo)benzene (PhI(OCOCF3)2). acs.orgnih.gov This method proceeds via an intramolecular cyclization of readily available o-(1-alkynyl)benzamides in a mixture of acetonitrile (B52724) and water, followed by an oxidative hydroxylation step. nih.govresearchgate.net The reaction is notable for its mild conditions and avoidance of transition metal catalysts, which is advantageous in pharmaceutical synthesis to prevent trace metal contamination. researchgate.net The hypervalent iodine(III) reagent acts as both an oxidant and an electrophile, activating the alkyne for the subsequent ring closure. acs.orgresearchgate.net The reaction tolerates a range of substituents, offering a versatile route to these heterocyclic compounds. organic-chemistry.org

The proposed mechanism involves the activation of the carbon-carbon triple bond by the hypervalent iodine reagent, which facilitates the intramolecular nucleophilic attack of the amide. beilstein-journals.org This is followed by an oxidative hydroxylation to yield the final product. Two distinct pathways for the mechanism have been proposed and discussed in the literature. acs.orgnih.gov

Table 1: Selected Examples of PhI(OCOCF3)2-Mediated Cyclization

| Starting Material (o-(1-Alkynyl)benzamide) | Product (3-Hydroxy-2,3-dihydroisoquinoline-1,4-dione) | Yield (%) |

|---|---|---|

| N-Methyl-2-(phenylethynyl)benzamide | 3-Hydroxy-2-methyl-3-phenyl-2,3-dihydroisoquinoline-1,4-dione | Data not available in search results |

| N-Phenyl-2-(phenylethynyl)benzamide | 3-Hydroxy-2,3-diphenyl-2,3-dihydroisoquinoline-1,4-dione | Data not available in search results |

| 2-(Hex-1-yn-1-yl)-N-methylbenzamide | 3-Butyl-3-hydroxy-2-methyl-2,3-dihydroisoquinoline-1,4-dione | Data not available in search results |

Palladium catalysis offers a powerful and versatile method for the synthesis of isoquinoline (B145761) derivatives. Specifically, palladium(II) acetate (B1210297) has been employed in the cyclization of o-alkynylarenenitriles to construct the core structure of dihydroisoquinolinones. While the provided search results primarily focus on the synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones through a cascade cyclocarbopalladation followed by cross-coupling reactions, the underlying principle of palladium-catalyzed intramolecular cyclization of an alkyne is relevant. beilstein-journals.orgnih.gov

In these reactions, an arylpalladium species, generated in situ, undergoes an intramolecular addition across the carbon-carbon triple bond. nih.gov The resulting vinylpalladium intermediate can then be trapped by various coupling partners. For the synthesis of dihydroisoquinoline-1,4-diones, a related strategy would likely involve the cyclization of an appropriately substituted o-alkynylarene precursor, followed by oxidation. The choice of solvent and ligands is crucial for achieving high yields and selectivity. beilstein-journals.org

Photocatalytic Strategies

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the development of novel and efficient reactions under mild conditions.

A novel and direct synthesis of dihydroisoquinoline-1,4-diones has been achieved through a photocatalytic [4+2] skeleton-editing strategy. nih.govrsc.org This method utilizes vinyl azides and N-hydroxyphthalimide (NHPI) esters of carboxylic acids as readily available starting materials. nih.gov The reaction is notable for its ability to construct the dihydroisoquinoline-1,4-dione skeleton by cleaving two C-N bonds and forming one C-N and two C-C bonds in a ring-enlargement cascade. rsc.org

In this process, the NHPI ester acts as a bifunctional reagent, serving as both a source of an alkyl radical and a precursor to part of the final heterocyclic ring. nih.gov The vinyl azide (B81097), upon reaction, functions as an α-primary amino alkyl radical precursor, which initiates a radical-mediated ring-enlargement. rsc.org This strategy demonstrates both convergent and divergent capabilities, allowing for the synthesis of the same dihydroisoquinoline-1,4-dione from different NHPI esters, or different diones from the same NHPI ester. nih.gov A scale-up of this reaction has been successfully demonstrated, highlighting its synthetic utility. nih.gov

Table 2: Examples of Photocatalytic Synthesis of Dihydroisoquinoline-1,4-diones

| NHPI Ester | Vinyl Azide | Product (Dihydroisoquinoline-1,4-dione) | Yield (%) |

|---|---|---|---|

| 1h | 2a | 3h | 62% (on 1.0 mmol scale) |

| 1m (with 4a) | 2a | 3a | 68% |

As reported in the source. nih.gov

Cascade Annulation Reactions

Cascade, or tandem, reactions provide an efficient means of synthesizing complex molecules from simple precursors in a single operation, minimizing waste and purification steps. Several cascade annulation strategies have been developed for the synthesis of isoquinoline and its derivatives.

While the search results provide examples of cascade reactions for the synthesis of related isoindolin-1-ones and 2,3-dihydroquinazolin-4(1H)-ones, the principles can be extended to the synthesis of this compound. nih.govresearchgate.net For instance, a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles has been shown to produce isoindolin-1-ones under mild, metal-free conditions. nih.gov A similar strategy involving a Michael addition followed by intramolecular cyclization and subsequent oxidation could potentially be adapted for the synthesis of the target dihydroisoquinoline-1,4-dione structure.

Another relevant approach is the palladium-catalyzed cascade annulation, which has been used to synthesize various heterocyclic systems. nih.gov These reactions often involve an initial C-H activation or cross-coupling event, followed by one or more intramolecular cyclizations. The development of a specific cascade annulation for this compound would likely involve the careful design of a starting material containing all the necessary functionalities poised for sequential ring-forming events.

Dearomatizative Annulation of Isoquinolinium Salts with Bis-nucleophiles

While specific examples detailing the dearomatizative annulation of isoquinolinium salts with bis-nucleophiles to directly form this compound are not prevalent in the reviewed literature, this strategy represents a plausible approach to isoquinoline core structures. The general principle involves the reaction of a pre-functionalized isoquinolinium salt, which acts as an electrophile, with a molecule containing two nucleophilic centers. This process would lead to a ring-closing cascade, ultimately forming the bicyclic isoquinoline framework. The specific nature of the bis-nucleophile would be crucial in dictating the final substitution pattern and oxidation state of the newly formed ring.

Advanced Synthetic Transformations and Reaction Design

Modern synthetic chemistry has introduced a variety of innovative methods for the construction of complex molecules like this compound. These advanced strategies often offer improved efficiency, milder reaction conditions, and greater molecular diversity.

Convergent and Divergent Synthetic Pathways for Dihydroisoquinoline-1,4-diones

A noteworthy development in the synthesis of dihydroisoquinoline-1,4-diones is the use of a photocatalytic [4+2] skeleton-editing strategy. rsc.orgnih.govresearchgate.net This method allows for both convergent and divergent synthesis, providing significant flexibility.

Convergent Synthesis: In a convergent approach, different starting materials can be used to arrive at the same final product. For instance, a photocatalytic three-component [4+2] reaction can produce the same dihydroisoquinoline-1,4-dione from different N-hydroxyphthalimide (NHPI) esters. nih.govresearchgate.net This is achieved by reacting various NHPI esters of pivalic acid with a vinyl azide in the presence of N-hydroxyphthalimide, leading to the formation of the target dihydroisoquinoline-1,4-dione in moderate to good yields. nih.gov

Divergent Synthesis: Conversely, a divergent strategy allows for the creation of multiple different products from a single starting material. Using the same photocatalytic approach, a single NHPI ester of pivalic acid can be reacted with a vinyl azide in the presence of different N-hydroxyphthalimides to yield a variety of structurally distinct dihydroisoquinoline-1,4-diones. nih.govresearchgate.net

This photocatalytic method is particularly powerful as it involves the cleavage of two C-N bonds and the formation of one C-N and two C-C bonds, along with the creation of a new ring, all in a single cascade. rsc.orgnih.gov

Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy, time, and resource savings. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly detailed, the principles of MCR design are highly relevant to the synthesis of related isoquinoline structures.

For example, three-component reactions involving ortho-alkynylbenzaldehydes, primary amines, and a pronucleophile like chloroform (B151607) have been shown to produce 1,2-dihydroisoquinoline (B1215523) derivatives under catalyst-free and mild conditions. researchgate.netresearchgate.net Another example is the one-pot multicomponent reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one, 2,3,4-trimethoxybenzaldehyde, and Meldrum's acid to produce a complex polycyclic compound, demonstrating the power of MCRs in building molecular complexity. mdpi.com Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools for generating diverse heterocyclic scaffolds. mdpi.com These examples highlight the potential for designing a novel MCR for the efficient assembly of the this compound core.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a green and efficient technique in organic synthesis, often leading to dramatically reduced reaction times and improved yields. ajrconline.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinoline derivatives.

For instance, a convenient synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed using microwave irradiation, starting from ethyl 2-acyl-4,5-dimethoxyphenylacetates and ammonium (B1175870) acetate, with good to excellent yields. researchgate.net Similarly, phenylisoxazole derivatives have been prepared via a microwave-assisted 1,3-dipolar cycloaddition, demonstrating the acceleration of cycloaddition reactions under microwave conditions. semanticscholar.org The synthesis of quinazolinone derivatives from 2-benzamidobenzoyl chloride and hydrazine (B178648) or thiourea (B124793) has also been achieved in a very short reaction time (4 minutes) with high yields using microwave irradiation. researchgate.net These examples strongly suggest that a microwave-assisted protocol could be developed for the synthesis of this compound, potentially offering a more rapid and efficient route compared to conventional heating methods.

Electrochemical Synthesis of Isoquinoline-1,3-diones

Electrochemical methods offer a green and mild alternative for the synthesis of heterocyclic compounds. researchgate.net While the direct electrochemical synthesis of this compound is not explicitly described, the synthesis of the related isoquinoline-1,3-dione scaffold has been achieved through an electrochemical trifluoromethylation/cyclization reaction. rsc.org This protocol utilizes an inexpensive and readily available trifluoromethylation reagent and proceeds efficiently without the need for additional redox reagents, demonstrating good functional group tolerance and a broad substrate scope. rsc.org This approach, which involves the generation of radicals under electrochemical conditions, highlights the potential of electrosynthesis for the construction of the isoquinoline core.

Functional Group Transformations and Derivatization Strategies

The ability to perform functional group transformations on the core structure of dihydroisoquinoline-1,4-diones is crucial for creating a diverse range of derivatives for various applications. Research on related heterocyclic systems demonstrates the robustness of these scaffolds to a variety of reaction conditions, allowing for extensive derivatization.

For example, studies on Blatter's radical derivatives, which also contain a heterocyclic core, have shown that functional groups such as esters and benzyl (B1604629) ethers can be readily transformed into phenols. vanderbilt.edu These phenolic derivatives can then be further acylated or alkylated. vanderbilt.edu Furthermore, palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, Sonogashira, and Heck reactions, have been successfully applied to iodo-substituted derivatives of these radicals. vanderbilt.edu

In the context of isoquinoline-1,3(2H,4H)-diones, photochemical methods have been used to introduce fluorinated moieties through O-H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones. acs.org This highlights the potential for late-stage functionalization of the isoquinoline-1,4-dione scaffold. The synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives and their subsequent modifications further underscore the feasibility of derivatization. nih.gov These examples indicate that the this compound core would likely be amenable to a wide range of functional group transformations, enabling the synthesis of a library of analogs with diverse properties.

Data Tables

Table 1: Convergent and Divergent Synthesis of Dihydroisoquinoline-1,4-diones researchgate.net

| Entry | NHPI Ester (1) | Additive (4) | Product (3) | Yield (%) |

| Convergent | ||||

| 1 | 1r | 4a | 3a | 69 |

| 2 | 1s | 4a | 3a | 65 |

| 3 | 1t | 4a | 3a | 62 |

| 4 | 1u | 4a | 3a | 45 |

| 5 | 1v | 4a | 3a | 55 |

| Divergent | ||||

| 1 | 1a | 4b | 3g | 69 |

| 2 | 1a | 4c | 3h | 72 |

| 3 | 1a | 4d | 3i | 66 |

| 4 | 1a | 4e | 3l | 58 |

Reaction Conditions: 1 (0.18 mmol), 2a (0.10 mmol), 4CzIPN-Cl (2.0 mol%), 4 (0.25 mmol), Hantzsch ester (0.40 mmol) and 2,4,6-collidine (0.04 mmol) in DCM (0.10 M) irradiated with 30 W blue LEDs at 35 °C for 12 h.

Mechanistic Studies of Chemical Reactions Involving 3 Phenyl 2,3 Dihydroisoquinoline 1,4 Dione Synthesis and Transformations

Proposed Reaction Mechanisms and Intermediates

The formation and functionalization of the 3-phenyl-2,3-dihydroisoquinoline-1,4-dione core proceed through diverse and complex mechanistic pathways. These routes are often governed by the nature of the catalysts, reactants, and reaction conditions, leading to a rich variety of intermediates and final products.

Mechanistic Pathways of Oxidative Hydroxylation

The oxidative hydroxylation of quinoline (B57606) and its derivatives is a significant transformation, often initiated by highly reactive hydroxyl radicals. The mechanistic details of these reactions involve the initial attack of the hydroxyl radical on the aromatic rings, followed by a series of transformations. nih.gov

The reaction of hydroxyl radicals with the quinoline framework is complex, with the initial addition step determining the nature of the resulting hydroxylated products. nih.gov Computational studies using density functional theory (DFT) on quinoline indicate that the formation of OH adducts occurs via the exothermic formation of π-complexes or H-bonded complexes. researchgate.net The activation energies for the hydroxyl radical attack are generally low for most carbon positions, suggesting a rapid reaction. researchgate.net For the isoquinoline-1,4-dione core, direct insertion of hydroxyl radicals into the quinonic ring is a plausible pathway. mdpi.com This process can be initiated by methods like pulse radiolysis, which generates the necessary radicals. mdpi.com

Another potential pathway for hydroxylation involves enzymatic processes. For instance, dioxygenase enzymes can catalyze the dihydroxylation of isoquinoline (B145761) derivatives. tuwien.at The nature and distribution of the final hydroxylated products are influenced by the subsequent chemistry of the intermediate OH adducts. nih.gov The presence of an oxidant can alter the distribution of these products without changing the initial degradation yield of the parent molecule. nih.gov

| Hydroxylation Pathway | Initiating Species/System | Key Intermediates | Mechanistic Feature |

| Radical-induced Hydroxylation | Hydroxyl Radical (•OH) | OH adducts, π-complexes | Initial radical addition determines product nature. nih.govresearchgate.net |

| Enzymatic Dihydroxylation | Dioxygenase Enzymes | Dihydrodiol metabolites | Enzyme-catalyzed oxidation. tuwien.at |

| Oxidative Demethylation | Chemical Oxidation | Hydroxyhydroquinone | Demethylation followed by oxidation of methoxy (B1213986) precursors. mdpi.com |

Catalytic Cycle and Intermediates in Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are powerful tools for constructing the isoquinolinedione skeleton, often through cascade cyclizations that form multiple bonds in a single operation. rsc.org A key strategy involves the tandem cyclization of substrates like N-methacryloylbenzamides. researchgate.net

The catalytic cycle for these transformations typically begins with a Pd(II)-catalyzed C-H activation or the oxidative addition of a Pd(0) species to an aryl halide. researchgate.netmdpi.com For instance, in the cyclization of N-allyl substituted propiolamides, a divergent palladium-catalyzed enantioselective process can lead to various chiral γ-lactams. researchgate.net In the synthesis of isoquinolinediones from acryloylbenzamides and epoxides, a Pd(II)-catalyzed C-H alkylation and oxidative annulation is proposed. researchgate.net

A generalized catalytic cycle for the palladium-catalyzed synthesis of isoquinolinediones can be described as follows:

C-H Activation/Oxidative Addition: The palladium catalyst activates a C-H bond on the benzamide (B126) ring or undergoes oxidative addition with an aryl halide to form an arylpalladium intermediate. mdpi.com

Migratory Insertion: The tethered alkene or alkyne moiety of the substrate inserts into the aryl-palladium bond. In some cases, this involves an intramolecular oxypalladation. rsc.org

Transmetalation (if applicable): In coupling reactions, a transmetalation step with an organoboron compound or other organometallic reagent occurs. mdpi.com

Reductive Elimination: The final C-C or C-N bond is formed through reductive elimination, releasing the cyclized product and regenerating the active palladium catalyst. mdpi.com

The intermediates in these cycles are often organopalladium species, such as arylpalladium complexes and p-alkynyl–palladium complexes, whose stability and reactivity are influenced by the ligands attached to the palladium center. mdpi.com

Radical Initiated Ring-Enlargement in Photocatalytic Processes

While direct ring-enlargement to form the isoquinolinedione core is not commonly reported, photocatalytic radical-induced cyclization reactions provide an efficient route to this scaffold under mild conditions. rsc.orgrsc.org These reactions leverage the generation of radical species under visible light irradiation to initiate a cascade of bond-forming events. rsc.orgresearchgate.netrsc.org

A prominent example is the visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)₃. rsc.org The proposed mechanism involves the following key steps:

Photocatalyst Excitation: The photocatalyst (e.g., fac-Ir(ppy)₃) absorbs visible light and enters an excited state.

Radical Generation: The excited photocatalyst interacts with the sulfonyl chloride to generate a sulfonyl radical via single-electron transfer.

Radical Addition and Cyclization: The sulfonyl radical adds to the alkene moiety of the N-methacryloylbenzamide. This is followed by an intramolecular cyclization, where the newly formed radical attacks the aromatic ring to form a six-membered ring intermediate.

Oxidation and Deprotonation: The resulting radical intermediate is oxidized by the photocatalyst, and subsequent deprotonation leads to the formation of the 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione product.

A related process involves the radical ring-opening polymerization (rROP) of related six-membered thionolactones like thionoisochromanone (TIC). rsc.org Computational studies on TIC polymerization identified a unique S,S,O-orthoester intermediate that sustains the chain-end, highlighting the complex radical intermediates that can form in such systems. rsc.org

Role of Azomethine Ylide Intermediates in Cycloaddition Reactions

Azomethine ylides are versatile nitrogen-based 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. nih.govwikipedia.org These reactions are highly regio- and stereoselective. wikipedia.orgresearchgate.net The 1,4-dione functionality of the this compound can potentially act as a dipolarophile in such reactions.

Azomethine ylides are typically generated in situ from various precursors, such as the condensation of an aldehyde with an amine or the ring-opening of aziridines. wikipedia.org For instance, azomethine ylides can be generated from the condensation of ninhydrin (B49086) and 1,2,3,4-tetrahydroisoquinoline (B50084). nih.gov

A plausible mechanistic pathway for the reaction of an azomethine ylide with the isoquinoline-1,4-dione involves a [3+2] cycloaddition across one of the carbonyl groups, which act as heterodipolarophiles. nih.gov This would lead to the formation of spiro-oxazolidine (B91167) derivatives. The reaction with carbonyl compounds has gained resurgent interest, expanding the scope of azomethine ylide cycloadditions. nih.govmdpi.com The reaction is often concerted, though stepwise pathways involving diradical intermediates have also been proposed. researchgate.net The high reactivity of azomethine ylides means they are typically trapped by a dipolarophile immediately after their in situ generation. wikipedia.org

| Azomethine Ylide Generation Method | Reactants | Resulting Ylide |

| Condensation | Aldehyde + Secondary Amine | Non-stabilized or Stabilized Ylide |

| Aziridine Ring-Opening | Substituted Aziridine | Stereochemically defined Ylide |

| Dehydrohalogenation | N-(halomethyl)amine | N-unsubstituted Ylide |

Elucidation of Intra- and Intermolecular Radical Pathways in Acyl Migrations

Radical-mediated acyl migration represents a powerful strategy for C-C bond formation and molecular rearrangement. researchgate.net In the context of this compound, visible-light-promoted acyl radical cascade reactions are particularly relevant for its synthesis. rsc.org

A key example is the decarboxylative acyl radical acylation/cyclization cascade of N-methacryloylbenzamides with α-keto acids. rsc.org The mechanism is proposed to proceed as follows:

Acyl Radical Generation: Under visible light irradiation, the photocatalyst promotes the decarboxylation of an α-keto acid to generate a highly reactive acyl radical.

Intermolecular Radical Addition: The acyl radical undergoes an intermolecular addition to the alkene moiety of the N-methacryloylbenzamide.

Intramolecular Cyclization: The resulting alkyl radical intermediate attacks the pendant benzamide aromatic ring in an intramolecular fashion (a 6-endo cyclization) to form a new six-membered ring.

Radical Termination/Product Formation: The cyclized radical intermediate undergoes subsequent steps, such as oxidation and deprotonation, to yield the final acylated isoquinoline-1,3(2H,4H)-dione product.

This process highlights a sophisticated interplay of inter- and intramolecular radical pathways. rsc.org Similar photoinduced acylations can proceed via intermolecular hydrogen atom transfer (HAT) from substrates with active C-H bonds to a photoexcited acyl species, followed by radical-radical cross-coupling. nih.gov Mechanistic studies on acyl migration in other systems, such as chlorogenic acids, have shown that the process can be reversible and compete with other reaction pathways like hydrolysis or lactonization, depending on the conditions. nih.gov

Inhibition of O-Nucleophilic Substitution in Annulation Reactions

During the synthesis of substituted quinolinone systems, the intended nucleophilic substitution at a specific position can be inhibited or lead to alternative reaction pathways, such as ring-opening and rearrangement. Studies on the reactivity of 4-chloro-substituted pyrano[3,2-c]quinoline-2,5(6H)-diones, which are structurally related to the isoquinoline-1,4-dione core, provide insight into these competing pathways. researchgate.net

For example, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like hydrazine (B178648) does not result in a simple substitution of the chloro group. researchgate.net Instead, it triggers a ring transformation involving the opening of the pyranone ring, followed by a ring-closure to form a new heterocyclic system. researchgate.net This indicates that the lactone carbonyl is more susceptible to nucleophilic attack than the C4-Cl bond under these conditions, effectively inhibiting the direct O-nucleophilic substitution that might be expected if the nucleophile attacked at the carbonyl oxygen followed by elimination.

Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one show that the reactivity of the 4-chloro group is influenced by the nature of the nucleophile and the reaction conditions. mdpi.com While some nucleophiles lead to direct substitution, others can induce different transformations. The leaving group ability also plays a crucial role; for instance, replacing a chloro group with an ethylthio group can alter the course of a subsequent hydrazinolysis reaction. mdpi.com These findings suggest that in annulation reactions designed to build upon the isoquinoline-1,4-dione framework, direct O-nucleophilic attack can be a disfavored pathway, with ring transformations or attack at other electrophilic sites presenting lower energy barriers.

Stereochemical Considerations and Diastereoselectivity in Synthesis

The introduction of a phenyl group at the C3 position of the 2,3-dihydroisoquinoline-1,4-dione (B1600730) framework creates a chiral center. The spatial arrangement of this substituent relative to other parts of the molecule is a key determinant of its biological activity and physical properties. Therefore, understanding and controlling the stereochemical outcome of the synthesis is of paramount importance.

Recent research has demonstrated the synthesis of this compound through a photocatalytic approach involving vinyl azides. In this process, the use of phenyl vinyl azide (B81097) leads to the formation of the desired product. While this method successfully constructs the core structure, detailed investigations into the diastereoselectivity of this specific transformation are still emerging.

In a related study focusing on the reduction of a dihydroisoquinoline-1,4-dione derivative, the resulting β-amino alcohol was obtained as a 1:1 mixture of diastereomers. nih.gov This suggests that, at least in this subsequent transformation, the stereocenter at C3 does not exert significant control over the formation of a new stereocenter at C4.

The diastereoselectivity in the synthesis of the this compound itself via the photocatalytic [4+2] cycloaddition has not been extensively detailed in the available literature. The reaction mechanism likely proceeds through radical intermediates, and the facial selectivity of the bond-forming steps would determine the final stereochemical composition of the product. The planarity of the radical intermediates and the influence of the phenyl substituent on the approach of the reacting species are crucial factors that require further mechanistic investigation to fully elucidate the stereochemical course of the reaction.

The development of stereoselective synthetic methods, potentially through the use of chiral catalysts or auxiliaries, would be a significant step forward in accessing enantiomerically pure this compound and enabling a more profound exploration of its chemical and biological properties.

Table of Research Findings on Dihydroisoquinoline-1,4-dione Synthesis

| Reactant(s) | Product | Diastereomeric Ratio (d.r.) | Reference |

| Dihydroisoquinoline-1,4-dione | β-amino alcohol | 1:1 | nih.gov |

Structure Activity Relationship Sar Investigations of 3 Phenyl 2,3 Dihydroisoquinoline 1,4 Dione Derivatives

Elucidation of Substituent Effects on Biological Activity Profiles

The biological activity of 3-phenyl-2,3-dihydroisoquinoline-1,4-dione derivatives is highly sensitive to the nature and position of substituents on the core scaffold. nih.gov

The substitution pattern on the N-phenyl ring significantly impacts the biological activity of dihydroisoquinoline derivatives. nih.gov Generally, the introduction of substituents to the N-aromatic ring has a pronounced effect, indicating that this part of the molecule is a highly sensitive structural moiety for activity. nih.gov

For instance, in a series of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, the position of halogen substituents (-F, -Br, -Cl, -I) on the phenyl ring was found to be critical for antifungal activity. nih.gov In most cases, the order of activity was ortho-substituted > para-substituted > meta-substituted. nih.gov Specifically, the ortho-fluoro isomer exhibited the strongest activity against a panel of phytopathogenic fungi. nih.gov

In contrast to halogens, a nitro group at the ortho position led to a decrease in activity, while meta- and para-nitro substitutions enhanced it. nih.gov The meta-nitro substituted derivative, in particular, displayed the best activity against the majority of the fungi tested. nih.gov

The following table summarizes the effect of phenyl ring substitution on the antifungal activity of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-ium derivatives. nih.gov

| Substituent | Position | Relative Activity |

| H | - | Baseline |

| F | ortho | +++ |

| F | meta | + |

| F | para | ++ |

| Cl | ortho | +++ |

| Cl | meta | + |

| Cl | para | ++ |

| Br | ortho | +++ |

| Br | meta | + |

| Br | para | ++ |

| I | ortho | +++ |

| I | meta | + |

| I | para | ++ |

| NO₂ | ortho | - |

| NO₂ | meta | +++ |

| NO₂ | para | ++ |

| CF₃ | ortho | +++ |

| Activity ranking: +++ (high), ++ (medium), + (low), - (decreased) |

Modifications at various positions of the dihydroisoquinolinedione core, including C-1, C-3, C-7, and N-2, have been explored to modulate biological activity.

C-1 Position: The introduction of a phenyl group at the C-1 position has been a key strategy in the development of tubulin polymerization inhibitors. nih.gov The substitution pattern on this phenyl ring is also crucial for activity. nih.gov

N-2 Position: The substituent at the N-2 position significantly influences the biological profile. In a study on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, the N-phenyl group was identified as a highly sensitive structural moiety for antifungal activity. nih.gov

C-3 and C-7 Positions: The introduction of functional groups at the C-3 and C-7 positions has been investigated. For example, the synthesis of 7-acetyl-8-aryl-3-(N-arylcarbamoyl-methylsulfanyl)-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolines demonstrates the feasibility of functionalizing these positions to create novel derivatives. acs.org

Heterocyclic Moieties: The incorporation of heterocyclic rings can significantly impact biological activity. For instance, thiazole (B1198619) clubbed with 1,3,4-oxadiazoles has shown promising antimicrobial activity. nih.gov The attachment of such heterocyclic systems to the dihydroisoquinolinedione scaffold presents an avenue for developing new therapeutic agents. nih.govfrontiersin.org

The lipophilicity of this compound derivatives plays a critical role in their pharmacokinetic and pharmacodynamic properties. nih.gov

Lipophilic Alkyl Moieties: The introduction of lipophilic alkyl chains can enhance the ability of a compound to cross cell membranes. nih.govmdpi.com In a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, the presence of an isobutyl group at the N-2 position was found to be favorable for antioomycete activity. nih.gov Similarly, a cyclopropyl (B3062369) group at the same position also conferred significant activity. nih.gov The length and nature of the alkyl chain are critical, with an optimal length often observed for maximal activity. mdpi.com

Carboxamido Chains: The incorporation of carboxamido chains offers a way to introduce additional hydrogen bonding interactions and modulate solubility. In a study on thiazolidine-2,4-dione derivatives, the presence and position of a bromo-substituent on the carboxamide phenyl ring had a notable effect on antifungal activity. mdpi.com

The following table illustrates the impact of N-2 substituents on the antioomycete activity of 3-phenyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives. nih.gov

| N-2 Substituent | EC₅₀ (μM) against P. recalcitrans |

| Isobutyl | 57 |

| Cyclopropyl | 79.5 |

| 3-Morpholinopropyl | 73.5 |

| 4-Chlorophenyl | 66.4 |

The electronic properties of substituents significantly influence the biological activity of this compound derivatives.

Electron-Withdrawing Groups: In many cases, the presence of electron-withdrawing groups, such as nitro (NO₂) and fluoro (F), enhances biological activity. nih.govnih.govdoaj.org For example, in 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, electron-withdrawing substituents on the N-phenyl ring generally led to a remarkable enhancement of antifungal activity. nih.govdoaj.org This is often attributed to increased lipophilicity, which facilitates the diffusion of the compound across biological membranes. nih.gov In a series of thiazole clubbed 1,3,4-oxadiazoles, compounds with fluoro and nitro groups at the para position of a phenyl ring showed the highest antibacterial activity. nih.gov

The table below demonstrates the positive effect of electron-withdrawing groups on the antibacterial activity of thiazole clubbed 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

| Substituent on Phenyl Ring (para position) | Antibacterial Activity |

| Fluoro (F) | High |

| Nitro (NO₂) | High |

| Methyl (CH₃) (electron-donating) | Low |

| Methoxy (B1213986) (OCH₃) (electron-donating) | Low |

Pharmacophore Development for Dihydroisoquinolinedione Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govmdpi.com

Developing a pharmacophore model for dihydroisoquinolinedione scaffolds involves identifying the key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are crucial for their interaction with a specific biological target. mdpi.comnih.gov These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.com

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach has been successfully applied to various targets, including the identification of novel inhibitors for enzymes. nih.gov For the dihydroisoquinolinedione scaffold, a well-defined pharmacophore model would be invaluable for guiding the design of new derivatives with improved potency and selectivity. nih.govnih.gov

Design, Synthesis, and Evaluation of Analogues and Hybrid Scaffolds Incorporating the Dihydroisoquinoline 1,4 Dione Unit

Rational Design Principles for Novel Dihydroisoquinoline-1,4-dione Derivatives

The rational design of new derivatives of 3-phenyl-2,3-dihydroisoquinoline-1,4-dione is a cornerstone of modern medicinal chemistry, leveraging an array of computational and experimental techniques to create molecules with enhanced therapeutic potential. nih.govnih.gov A primary approach involves structure-based drug design, where the three-dimensional structure of a biological target is used to guide the modification of the lead compound. This allows for the optimization of interactions between the ligand and the active site of the target protein, thereby improving potency and selectivity.

Another key strategy is the application of the pharmacophore model, which defines the essential steric and electronic features required for biological activity. For the this compound scaffold, this would involve identifying the key functional groups and their spatial arrangement responsible for its effects. Modifications can then be made to other parts of the molecule to fine-tune its properties without disrupting these critical interactions.

Furthermore, quantitative structure-activity relationship (QSAR) studies are instrumental in understanding how changes in the chemical structure of the derivatives affect their biological activity. By developing mathematical models that correlate physicochemical properties with biological outcomes, researchers can predict the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates.

A notable synthetic advancement that facilitates the creation of diverse derivatives is the use of a photocatalytic [4+2] skeleton-editing strategy. This method allows for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters under mild conditions. nih.gov Impressively, this reaction can provide convergent access to an identical dihydroisoquinolinedione from different starting materials and, conversely, divergent access to different dihydroisoquinolinediones from the same precursor, showcasing its synthetic versatility. nih.govresearchgate.net

| Design Principle | Application to this compound | Key References |

| Structure-Based Drug Design | Modification of the phenyl ring or isoquinoline (B145761) core to optimize binding to a specific biological target. | nih.gov, nih.gov |

| Pharmacophore Modeling | Identification of essential structural features for activity to guide further modifications. | General medicinal chemistry principles |

| QSAR Studies | Predicting the biological activity of novel derivatives based on their physicochemical properties. | rsc.org |

| Advanced Synthetic Methods | Utilization of photocatalytic [4+2] cycloaddition for diverse and efficient synthesis of the core scaffold. | nih.gov, researchgate.net |

Molecular Hybridization Strategies with Other Bioactive Fragments

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.gov This approach can lead to compounds with improved affinity, better efficacy, and a more desirable safety profile. For the this compound scaffold, hybridization with other known bioactive fragments can unlock new therapeutic possibilities.

One common technique for molecular hybridization is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create a stable triazole linker between the dihydroisoquinoline-1,4-dione core and another bioactive moiety. nih.gov This method is highly efficient and offers a straightforward way to generate a library of hybrid molecules for biological screening.

For instance, the this compound scaffold could be hybridized with fragments known to possess anticancer, anti-inflammatory, or neuroprotective properties. The selection of the hybridization partner would depend on the desired therapeutic target. The resulting hybrid molecules may exhibit dual-action capabilities or synergistic effects, offering a significant advantage over single-target agents.

A recent study on the bioisosteric replacement and scaffold hopping of 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one highlights the potential of such strategies. nih.gov Although a different scaffold, the principles of modifying a core structure to enhance activity and selectivity are directly applicable to the this compound unit.

| Hybridization Partner (Example) | Therapeutic Area | Potential Benefit |

| Anticancer agent (e.g., combretastatin (B1194345) analogue) | Oncology | Dual-action cytotoxicity |

| Anti-inflammatory agent (e.g., NSAID fragment) | Inflammation | Synergistic anti-inflammatory effects |

| Neuroprotective agent (e.g., antioxidant moiety) | Neurodegenerative diseases | Enhanced neuroprotection |

Scaffold Hopping Approaches for Therapeutic Target Exploration

Scaffold hopping is a computational or experimental strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. nih.gov This approach is particularly useful for discovering new intellectual property, improving physicochemical properties, or avoiding known toxicities associated with the original scaffold.

For the this compound core, scaffold hopping could involve replacing the dihydroisoquinoline-1,4-dione moiety with other heterocyclic systems that maintain a similar three-dimensional arrangement of key functional groups. For example, quinazolinone or thienopyrimidinone cores have been explored as isosteric replacements for other bioactive scaffolds. nih.govnih.gov

A successful scaffold hopping endeavor was demonstrated in the optimization of 3',4'-dihydroxyphenyl-containing thienopyrimidinones, where the thiophene (B33073) ring was replaced to yield highly active quinazolinone inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov This example underscores the power of scaffold hopping to generate novel and potent compounds. The key is to identify alternative scaffolds that present the critical pharmacophoric elements, such as the phenyl group at the 3-position, in a comparable spatial orientation.

| Original Scaffold | Hopped Scaffold (Example) | Rationale |

| Dihydroisoquinoline-1,4-dione | Quinazolinone | Isosteric replacement to improve properties or find novel intellectual property. |

| Dihydroisoquinoline-1,4-dione | Thienopyrimidinone | Exploration of different heterocyclic systems with similar spatial arrangements. |

| Dihydroisoquinoline-1,4-dione | Benzodiazepinedione | Altering the ring structure while maintaining key interaction points. |

Synthesis and Exploration of Bridged Isoquinoline Skeletons

The synthesis of bridged isoquinoline skeletons represents an advanced strategy to create conformationally constrained analogues of the this compound scaffold. These rigid structures can provide valuable insights into the bioactive conformation of the molecule and may lead to increased potency and selectivity.

A metal-free, switchable synthesis has been developed for the construction of 1,4-bridged dihydroisoquinolin-3-ones. rsc.org This method utilizes the oxidation of isoquinolinium salts and their subsequent annulation with 4-hydroxycoumarins. While this specific method yields dihydroisoquinolin-3-ones, the underlying principles of intramolecular cyclization and rearrangement could be adapted to create bridged systems derived from the dihydroisoquinoline-1,4-dione core.

The introduction of a bridge, for instance between the C-1 and C-4 positions, would significantly alter the geometry of the molecule. This conformational restriction can be advantageous in locking the molecule into a specific shape that is optimal for binding to its biological target. The synthesis of such complex, three-dimensional structures is a challenging but rewarding endeavor in medicinal chemistry.

| Bridged System | Synthetic Strategy | Potential Advantage |

| 1,4-Ethano-bridged dihydroisoquinoline-1,4-dione | Intramolecular cyclization of a suitably functionalized precursor | Increased conformational rigidity, potentially leading to higher potency. |

| 1,4-Propano-bridged dihydroisoquinoline-1,4-dione | Ring-closing metathesis followed by functional group manipulation | Exploration of different bridge lengths to fine-tune the molecular geometry. |

Intra-scaffold Structural Modifications and their Consequences

Beyond altering the core scaffold, intra-scaffold structural modifications of this compound offer a more subtle yet powerful approach to modulate its biological activity. These modifications typically involve the introduction of various substituents onto the phenyl ring or the isoquinoline core.

The nature and position of these substituents can have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, all of which can influence its interaction with biological targets and its pharmacokinetic properties. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter its reactivity and binding affinity.

A study on 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives as PDE4 inhibitors demonstrated that the attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring enhanced both inhibitory activity and selectivity. nih.gov Similarly, the synthesis and evaluation of various 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown that substitutions at different positions can lead to significant changes in biological activity. rsc.org

A protocol for the trans-diastereoselective introduction of an aryl substituent at the 4-position of the 1,4-dihydroisoquinol-3-one scaffold has been developed, further expanding the possibilities for intra-scaffold modifications. beilstein-journals.org

| Modification Site | Substituent (Example) | Consequence |

| Phenyl Ring (ortho, meta, para) | Methoxy, Halogen, Alkyl | Altered electronic properties, lipophilicity, and steric interactions, leading to changes in activity and selectivity. |

| Isoquinoline Core (e.g., positions 5, 6, 7, 8) | Hydroxyl, Amino, Nitro | Modulation of solubility, metabolic stability, and potential for additional hydrogen bonding interactions. |

| N-2 Position | Alkyl, Aryl, Acyl | Influence on the overall shape and electronic nature of the molecule. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-phenyl-2,3-dihydroisoquinoline-1,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic displacement and lactamization reactions. For example, reacting 2-(2-bromoacetyl)benzoate with benzylamine in acetonitrile at 50°C with diisopropylethylamine (DIPEA) as a base facilitates intermediate formation. However, unexpected oxidation may occur under aerobic conditions, leading to trione derivatives instead of the desired dione . Optimizing stoichiometry (e.g., 1:1 amine-to-substrate ratio) and using inert atmospheres can minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments and carbonyl signals (e.g., dione carbonyls at ~170 ppm).

- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous dihydroisoquinoline derivatives .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Advanced Research Questions

Q. How does the electronic environment of substituents on the phenyl ring influence the reactivity of this compound in further functionalization?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) activate the phenyl ring for electrophilic substitution, while electron-withdrawing groups (e.g., -NO₂) direct reactivity to specific positions. Computational modeling (DFT calculations) can predict regioselectivity. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites . Experimental validation via Suzuki-Miyaura coupling or Ullmann reactions is recommended .

Q. What mechanistic insights explain the unintended formation of 2,3-dihydroisoquinoline-1,3,4-trione during synthesis?

- Methodological Answer : Auto-oxidation of the dione intermediate occurs via enol tautomerization under aerobic conditions. The enol form reacts with molecular oxygen, forming a peroxide intermediate that rearranges to the trione. This is supported by control experiments under inert atmospheres (N₂/Ar), which suppress trione formation . Adding radical scavengers (e.g., BHT) or reducing agents (e.g., ascorbic acid) may mitigate oxidation.

Q. How can researchers resolve contradictions in biological activity data for dihydroisoquinoline-dione derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme-inhibition assays often arise from assay conditions (e.g., solvent/DMSO concentration, pH). Standardize protocols:

- Use <1% DMSO to avoid cytotoxicity.

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Cross-validate with computational docking (e.g., AutoDock Vina) to confirm binding poses .

Q. What strategies enable the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : Functionalize the dione moiety with carboxylate or pyridyl groups to coordinate metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF/water at 80–120°C facilitates MOF assembly. Characterize porosity via BET surface area analysis and catalytic activity in model reactions (e.g., Knoevenagel condensation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.